molecular formula C11H14OS B14645767 1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- CAS No. 55148-90-8

1,3-Benzoxathiole, 2-(1,1-dimethylethyl)-

Cat. No.: B14645767
CAS No.: 55148-90-8
M. Wt: 194.30 g/mol
InChI Key: BEJXKCAHGYSMFK-UHFFFAOYSA-N
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Description

1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- is an organic compound with the molecular formula C11H14OS It is a derivative of benzoxathiole, characterized by the presence of a tert-butyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- typically involves the reaction of 2-mercaptobenzoxazole with tert-butyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoxathioles depending on the reagents used.

Scientific Research Applications

1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzoxathiole: The parent compound without the tert-butyl group.

    2-Methyl-1,3-benzoxathiole: A similar compound with a methyl group instead of a tert-butyl group.

    1,3-Benzoxathiole, 2-ethyl-: Another derivative with an ethyl group at the 2-position.

Uniqueness

1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and physical properties. This structural feature can enhance its stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

55148-90-8

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-tert-butyl-1,3-benzoxathiole

InChI

InChI=1S/C11H14OS/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7,10H,1-3H3

InChI Key

BEJXKCAHGYSMFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1OC2=CC=CC=C2S1

Origin of Product

United States

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